![molecular formula C13H9BrO B087063 3-Bromobenzophenone CAS No. 1016-77-9](/img/structure/B87063.png)
3-Bromobenzophenone
Overview
Description
3-Bromobenzophenone is a chemical compound with the formula C13H9BrO. It has a molecular weight of 261.114 .
Synthesis Analysis
The synthesis of 3-Bromobenzophenone involves several stages. One method involves the reaction of m-bromobenzoic acid with thionyl chloride, followed by a reaction with benzene and aluminum (III) chloride in chloroform . Another method involves the use of acetylacetone in the presence of aryl halides .Molecular Structure Analysis
3-Bromobenzophenone contains a total of 25 bonds, including 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Chemical Reactions Analysis
The chemical reactions of 3-Bromobenzophenone are complex and can involve various processes. For example, it can participate in Suzuki coupling reactions, which are C-C bond-forming procedures catalyzed with palladium species under a basic medium .Physical And Chemical Properties Analysis
3-Bromobenzophenone has a fusion (melting) point of 350.15 K . It has a density of 1.4±0.1 g/cm³, a boiling point of 355.4±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
3-Bromobenzophenone is used as an intermediate in Suzuki–Miyaura cross-coupling reactions . This reaction is a carbon-carbon bond-forming procedure catalyzed with palladium species under a basic medium . The intermediates of interest in this reaction are 4-bromobenzophenone, 4-phenylbenzophenone, and 3-bromobenzophenone .
Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues
3-Bromobenzophenone is used in the synthesis of key intermediates of Ketoprofen and Bifonazole analogues . Ketoprofen is an anti-inflammatory drug, and Bifonazole is an antifungal drug . Both these drugs have aryl ketones as synthetic intermediates .
Synthesis of Aromatic Ketones
Aromatic ketones are important compounds because of their utility as synthetic intermediates and applications as light-absorbing compounds and biological activities . 3-Bromobenzophenone is used in the synthesis of these aromatic ketones .
Synthesis of Farnesol Analogues
3-Bromobenzophenone is used in the synthesis of a family of farnesol analogues, incorporating aromatic rings . These analogues are synthesized in high yields through the development of a regioselective coupling of allylic tetrahydropyranyl ethers with organometallic reagents .
Thermochemical Data Collection
3-Bromobenzophenone is used in the collection of thermochemical data . The National Institute of Standards and Technology (NIST) uses it to deliver a high-quality copy of the Database and to verify that the data contained therein have been selected on the basis of sound scientific judgment .
Phase Change Data Collection
3-Bromobenzophenone is used in the collection of phase change data . This data is compiled by the Thermodynamics Research Center, NIST Boulder Laboratories .
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is known that bromobenzophenones can participate in friedel-crafts reactions, which are a type of electrophilic aromatic substitution . In these reactions, a carbocation is attacked by a pi bond from an aromatic ring, resulting in the replacement of one of the aromatic protons by an alkyl group .
Biochemical Pathways
Bromobenzophenones are known to be involved in the biosynthesis of methoxylated flavones . Methoxylated flavones are a type of flavonoid, a class of plant secondary metabolites with antioxidant, anti-inflammatory, and anticancer properties .
Pharmacokinetics
The compound’s molecular weight (261114) and its physical properties such as melting point (35015 K) have been reported .
Result of Action
Bromobenzophenones have been found to have impacts on optical phonons and anharmonicity in fully ordered molecular crystals .
Action Environment
The stability and reactivity of bromobenzophenones can be influenced by factors such as temperature and pressure .
properties
IUPAC Name |
(3-bromophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUMUNIJQMSNNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144045 | |
Record name | 3-Bromobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10144045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzophenone | |
CAS RN |
1016-77-9 | |
Record name | 3-Bromobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10144045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of 3-Bromobenzophenone in organic synthesis?
A1: 3-Bromobenzophenone serves as a versatile building block in organic synthesis, particularly in transition-metal catalyzed reactions.
Q2: How can electrochemical techniques be applied to study reactions involving 3-Bromobenzophenone?
A2: Electrochemical methods, specifically sonovoltammetry, provide insights into the kinetics of fast homogeneous reactions coupled with heterogeneous electron transfer processes involving 3-Bromobenzophenone. [] For instance, the reductive dehalogenation of 3-Bromobenzophenone can be investigated using sonovoltammetry. This technique utilizes power ultrasound to enhance mass transport at the electrode surface, mimicking the behavior of microelectrodes and allowing for the determination of kinetic parameters even for fast reactions. []
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